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molecular formula C10H9N3 B1288951 [4,4'-Bipyridin]-2-amine CAS No. 52311-42-9

[4,4'-Bipyridin]-2-amine

Cat. No. B1288951
M. Wt: 171.2 g/mol
InChI Key: CJNIYDONPNBZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07125888B2

Procedure details

The mixture of 2-chloro-4,4′-bipyridine (2.40 g, 12.59 mmol) and concentrated ammonium hydroxide (100 mL) in a steel bomb was heated to 180° C. for 36 h. The volatiles were then removed in vacuo to give 2-amino-4,4′-bipyridine as a solid. 1H NMR (CDCl3) δ 8.71 (m, 2H), 8.18 (d, 1H, J=5.3), 7.48 (m, 2H), 6.8 (m, 1H), 6.72 (s, 1H). LRMS m/z (M+H) Calcd: 172.2, found: 172.2.
Quantity
2.4 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)[CH:5]=[CH:4][N:3]=1.[OH-].[NH4+:15]>>[NH2:15][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)[CH:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C1=CC=NC=C1
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were then removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC(=C1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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